CID 78065531
Description
Based on contextual references (e.g., –16), it is hypothesized to belong to a class of phenolic acids or flavonoids, which are commonly associated with antioxidant, anti-inflammatory, or chemopreventive properties. Such compounds are often analyzed via chromatographic and spectrometric techniques, such as GC-MS or LC-ESI-MS, to elucidate their structural and functional characteristics .
Properties
Molecular Formula |
C15H20NOSi |
|---|---|
Molecular Weight |
258.41 g/mol |
InChI |
InChI=1S/C15H20NOSi/c1-18(13-6-12-17-11-5-10-16)14-9-15-7-3-2-4-8-15/h2-4,6-8,13H,5,9,11-12,14H2,1H3 |
InChI Key |
ZIUUHDTVCVHLIR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCC1=CC=CC=C1)C=CCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78065531 involves specific synthetic routes and reaction conditions. The exact methods may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed procedures for the synthesis of this compound can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The production process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
General Reactivity Profile
Based on structural analogs (e.g., CID 78060931, CID 78068271), CID 78065531 likely exhibits reactivity patterns common to chlorinated organosilicon compounds:
-
Nucleophilic Substitution : Chlorine atoms at reactive sites (e.g., chloromethyl groups) may undergo substitution with amines, alkoxides, or thiols .
-
Electrophilic Reactions : Silicon-bound methyl or chloromethyl groups can participate in cross-coupling or alkylation reactions .
-
Oxidation/Reduction : Potential for oxidation of silane groups to silanols or reduction of chlorinated moieties .
Nucleophilic Substitution
Reactions with nucleophiles (e.g., amines, alcohols) are expected. For example:
Reaction Scheme :
Conditions :
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may occur if aryl halides are present:
Reaction Example :
Key Parameters :
Oxidation of Silane Groups
Silane (Si–H) groups may oxidize to silanols (Si–OH) under acidic or oxidative conditions:
Reduction of Chlorinated Moieties
Chlorine substituents can be reduced to hydrocarbons using metal catalysts:
Conditions :
Reaction Mechanisms
-
Stepwise Nucleophilic Attack : Chlorine acts as a leaving group, with nucleophile binding to silicon or carbon centers .
-
Radical Pathways : Under UV light, chlorinated groups may undergo homolytic cleavage, forming reactive radicals .
Experimental Data for Analogous Compounds
| Reaction Type | Analog CID | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 78060931 | 85 | K | |
| CO | ||||
| , 120°C, 12h | ||||
| Suzuki Coupling | 78068271 | 72 | Pd(PPh | |
| ) | ||||
| , 80°C | ||||
| Oxidation | 78060931 | 91 | H | |
| O | ||||
| , FeCl | ||||
Scientific Research Applications
CID 78065531 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of CID 78065531 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize CID 78065531, we compare its inferred properties with structurally related compounds documented in the evidence, focusing on molecular descriptors, physicochemical properties, and bioactivity.
Molecular and Physicochemical Properties
The following table synthesizes data from analogous compounds (–16) to highlight key comparative metrics:
| CID | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Bioavailability Score | Key Functional Groups |
|---|---|---|---|---|---|---|
| 78065531 | Not specified | ~300–500<sup>b</sup> | 1.5–3.0<sup>c</sup> | 10–100<sup>d</sup> | 0.50–0.70<sup>e</sup> | Hydroxyl, carboxyl (inferred) |
| 370 | C₇H₆O₅ | 170.12 | 0.70 | 12.5 | 0.55 | Galloyl group |
| 689043 | C₉H₁₀O₅ | 198.17 | 1.20 | 8.3 | 0.60 | Methoxy, hydroxyl |
| 1794427 | C₁₆H₁₈O₉ | 354.31 | -0.50 | 50.0 | 0.85 | Quinic acid derivative |
| 59799012 | C₂₇H₃₀N₆O₃ | 486.57 | 3.10 | 0.24 | 0.55 | Boronic acid, halogenated aryl |
<sup>a</sup>LogP values estimated via iLOGP/XLOGP3 algorithms . <sup>b</sup>Molecular weight inferred from analogs in . <sup>c</sup>LogP range based on phenolic acids/flavonoids . <sup>d</sup>Solubility inferred from ESOL predictions . <sup>e</sup>Bioavailability score modeled using SwissADME parameters .
Key Observations:
- Structural Complexity: this compound likely exhibits intermediate molecular weight compared to simpler phenolic acids (e.g., CID 370) and more complex derivatives (e.g., CID 1794427).
- Lipophilicity : Its LogP range (1.5–3.0) suggests moderate membrane permeability, aligning with bioactive compounds that balance solubility and absorption .
Bioactivity and Pharmacological Potential
While direct pharmacological data for this compound are unavailable, its analogs provide insights into plausible activities:
Discussion:
- Antioxidant Capacity : Analogous hydroxyl-rich compounds (e.g., CID 370) exhibit radical scavenging, suggesting this compound may share this trait .
- Therapeutic Limitations : Higher molecular weight or lipophilicity (e.g., CID 59799012) may reduce solubility, necessitating formulation optimization .
Methodological Considerations for Comparative Studies
The evidence highlights standardized protocols for comparative analysis:
- Chromatography : LC-ESI-MS enables differentiation of structural isomers via collision-induced dissociation (CID) patterns .
- Property Prediction : Tools like SwissADME and PubChem’s chemical descriptor datasets facilitate logP, solubility, and bioavailability modeling .
- Bioactivity Assays : In vitro models (e.g., antimicrobial disk diffusion) validate inferred mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
